molecular formula C15H10FNO2 B5555071 2-(4-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one

2-(4-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B5555071
M. Wt: 255.24 g/mol
InChI Key: LWJJVLMBFHRLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C15H10FNO2 and its molecular weight is 255.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.06955672 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Development and Agricultural Applications

The introduction of fluorine atoms into certain compounds, like 2-phenyl-4H-3,1-benzoxazin-4-one, has led to significant changes in herbicidal properties. For instance, fluorobentranil, derived from similar structural modifications, has shown enhanced broad-leaf activity and selectivity for rice, cereals, and maize. These fluorine substitutions can optimize the herbicidal efficacy and selectivity, providing a basis for developing more effective agricultural chemicals. Such advancements underscore the importance of chemical modifications in agricultural science, contributing to the sustainable management of weeds and the improvement of crop production (Hamprecht, Würzer, & Witschel, 2004).

Antitumor Properties and Pharmaceutical Applications

Fluorinated derivatives of benzothiazoles, related to the benzoxazinone structure, have been investigated for their potent antitumor properties. Studies have demonstrated that these compounds are highly cytotoxic in vitro against certain human breast cancer cell lines, but not against nonmalignant cells. This selective cytotoxicity, along with the induction of cytochrome P450 CYP1A1, which is crucial for the antitumor specificity of this class of compounds, positions them as promising candidates for pharmaceutical development targeting cancer therapy (Hutchinson et al., 2001).

Development of Fluorescent Probes for Biological Applications

The synthesis of fluorine-containing molecules has led to the development of fluorescent probes sensitive to pH changes and specific metal cations, such as magnesium and zinc. These probes, based on modifications of the benzoxazinone structure, have shown potential in biological applications, allowing for the study of cellular processes with high sensitivity and specificity. Such research contributes to a deeper understanding of intracellular environments and the development of diagnostic tools in biotechnology and medicine (Tanaka et al., 2001).

Antimicrobial Research

Research into the antimicrobial properties of fluorinated molecules related to benzoxazinone has led to the discovery of compounds with promising activity against a range of bacterial and fungal pathogens. These studies are crucial for addressing the growing concern of antibiotic resistance, highlighting the potential for developing new antimicrobial agents that can combat resistant strains and contribute to public health (Desai, Rajpara, & Joshi, 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many benzoxazinone derivatives exhibit biological activity and are studied for their potential uses in medicine .

Safety and Hazards

As with any chemical compound, handling “2-(4-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

2-(4-fluorophenyl)-6-methyl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-9-2-7-13-12(8-9)15(18)19-14(17-13)10-3-5-11(16)6-4-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJJVLMBFHRLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.